6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside is a synthetic nucleoside analog that has been studied for its potential biological activities, including antifungal, antiviral, and antitumor properties . This compound is a derivative of 6-methylpurine riboside, with a fluorine atom replacing the hydroxyl group at the 3’ position of the ribose moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside typically involves the following steps :
Starting Material: The synthesis begins with 6-chloropurine.
Substitution Reaction: 6-chloropurine is converted to 6-methylpurine through a substitution reaction.
Fluorination: The ribose moiety is fluorinated at the 3’ position to form 3’-deoxy-3’-fluororibofuranose.
Coupling Reaction: The fluorinated ribose is then coupled with 6-methylpurine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as azides and thiols, with copper-catalyzed conditions for azide-alkyne cycloaddition reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Substitution Reactions: Products include various substituted purine nucleosides.
Oxidation and Reduction: Products include oxidized or reduced forms of the purine nucleoside.
Scientific Research Applications
6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside has several scientific research applications :
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its potential as an antimetabolite, interfering with nucleic acid synthesis.
Medicine: Investigated for its antifungal, antiviral, and antitumor activities.
Mechanism of Action
The mechanism of action of 6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis . This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase, thereby disrupting cellular replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-Methylpurine-beta-D-riboside: Lacks the fluorine atom at the 3’ position.
3’-Fluoro-6-methylpurine riboside: Similar structure but with different substituents on the purine ring.
Uniqueness
6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside is unique due to the presence of the fluorine atom at the 3’ position, which imparts distinct biological activities and chemical reactivity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C11H13FN4O3 |
---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
4-fluoro-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3 |
InChI Key |
GEGBHVNLTUERMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.